Cycloocta-1,3-diene Cycloocta-1,3-diene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491414
InChI: InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2
SMILES: C1CCC=CC=CC1
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

Cycloocta-1,3-diene

CAS No.:

Cat. No.: VC13491414

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Cycloocta-1,3-diene -

Specification

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name cycloocta-1,3-diene
Standard InChI InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2
Standard InChI Key RRKODOZNUZCUBN-UHFFFAOYSA-N
SMILES C1CCC=CC=CC1
Canonical SMILES C1CCC=CC=CC1

Introduction

Structural and Physicochemical Properties

Cycloocta-1,3-diene is a colorless to light yellow liquid with a molecular weight of 108.18 g/mol and a density of 0.873 g/mL at 20°C . Its eight-membered ring adopts a non-planar conformation, minimizing angle strain while retaining moderate torsional strain due to the conjugated diene system. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC8H12\text{C}_8\text{H}_{12}
Boiling Point55°C at 34 mm Hg
Melting Point−53 to −51°C
Refractive Index (nDn_D)1.494
Flash Point76°F (24°C)
SolubilityInsoluble in water

The compound’s sp2\text{sp}^2-hybridized carbons at the 1,3-positions create a diene system amenable to electrophilic addition and cycloaddition reactions. Nuclear magnetic resonance (NMR) studies confirm the presence of two distinct olefinic proton environments, with 1H^1\text{H} NMR signals at δ 5.2–5.6 ppm corresponding to the conjugated double bonds .

Synthesis and Production Methods

Isomerization of Cyclooctyne

A notable route to 1,3-COD involves the platinum-mediated isomerization of cyclooctyne. Treatment of cyclooctyne with K[18C6][PtCl3(COC)]\text{K}[18\text{C}6][\text{PtCl}_3(\text{COC})] (Zeise’s salt analog) yields the dinuclear platinum complex [PtCl3)2(μη2:η2-1,3-COD)]2[\text{PtCl}_3)_2(\mu-\eta^2:\eta^2\text{-1,3-COD})]^{2-}, which liberates 1,3-COD upon workup . Density functional theory (DFT) calculations attribute this transformation to strain relief, as the cyclooctyne’s ring strain (≈30 kcal/mol) is reduced by ≈15 kcal/mol upon isomerization .

Catalytic Cyclization

The Friedel-Crafts alkylation of phenylacetaldehyde derivatives offers a direct pathway to benzannulated 1,3-COD analogs. For example, treatment of α-iodobenzyl trimethylsilyl ether with trimethylsilyl iodide generates a bis-electrophilic intermediate, which undergoes double alkylation to form dibenzo[a,e]cycloocta-1,5-diene . This method achieves yields exceeding 80% under optimized conditions .

Industrial Production

Industrial synthesis involves nickel-catalyzed cyclooligomerization of 1,3-butadiene. Key steps include :

  • Catalyst Preparation: A toluene solution of nickel acetylacetonate and triethylaluminum is activated under inert atmosphere.

  • Cyclooligomerization: 1,3-Butadiene is introduced at 50–80°C, yielding 1,3-COD with selectivity >90%.

  • Purification: Distillation under reduced pressure (34 mm Hg) isolates the product at 55°C .

Reactivity and Chemical Transformations

Diels-Alder Reactions

1,3-COD serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles. For instance, reaction with maleic anhydride produces a bicyclic adduct, which is hydrolyzed to a dicarboxylic acid derivative. This reactivity underpins its utility in synthesizing complex polycyclic frameworks.

Hydrogenation and Ring-Opening

Selective hydrogenation of 1,3-COD over palladium catalysts yields cyclooctane, a solvent and plasticizer precursor. Partial hydrogenation generates cyclooctene, a monomer for polyoctenamers . Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts produces polycyclooctenamers, materials with shape-memory properties.

Photolytic Decomposition

Industrial and Research Applications

Polymer Industry

1,3-COD is a key monomer for:

  • Nylon 8: Produced via oxidative cleavage to octanedioic acid, followed by polycondensation with hexamethylenediamine .

  • Ethylene-Propylene-Diene Terpolymer (EPDM): Acts as the third monomer (diene) to introduce crosslinking sites .

Catalysis

Dinuclear platinum complexes of 1,3-COD, such as [PtCl3)2(μη2:η2-1,3-COD)]2[\text{PtCl}_3)_2(\mu-\eta^2:\eta^2\text{-1,3-COD})]^{2-}, exhibit enhanced catalytic activity in alkene hydrogenation compared to mononuclear analogs . The bridging diene ligand facilitates electron transfer between metal centers, lowering activation barriers .

Pharmaceutical Intermediates

1,3-COD derivatives are precursors to prostaglandins and steroid analogs. For example, epoxidation followed by ring-opening yields vicinal diols used in antitumor agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator